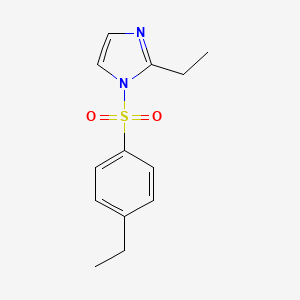

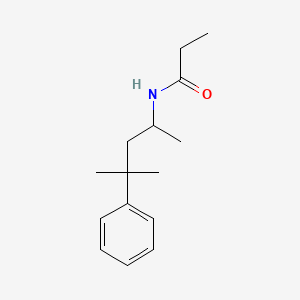

2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-1-(4-ethylphenyl)sulfonylimidazole is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.35 g/mol. The purity is usually 95%.

The exact mass of the compound 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole is 264.09324893 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Exchange Membranes

A study introduced a novel monomer for synthesizing poly(arylene ether sulfone) containing bulky imidazole groups, aimed at enhancing the alkaline stability of anion exchange membranes (AEMs) for alkaline fuel cells. These membranes demonstrated significant ionic conductivity and stability in alkaline conditions, suggesting their potential in energy conversion technologies (Yang et al., 2014).

Organic Synthesis Catalysis

Another research utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the role of imidazole derivatives as efficient catalysts in organic synthesis, offering clean and high-yield production of complex organic compounds (Khaligh, 2014).

Hydrophobic Ionic Liquids

Research on hydrophobic ionic liquids based on 1,3-dialkyl imidazolium cations revealed their low melting points and high conductivities. These properties make them suitable for various applications, including electrochemistry and as solvents for chemical reactions. The study emphasizes the versatility of imidazole derivatives in creating functional materials (Bonhôte et al., 1996).

Imidazole-Based Drug Metabolism

An application of biocatalysis in drug metabolism used Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential of imidazole derivatives in pharmaceutical research for understanding drug interactions and metabolism (Zmijewski et al., 2006).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, “2-ethyl-1H-imidazole-4-sulfonyl chloride”, indicates that it is a dangerous compound. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole” are not mentioned in the available resources, it’s worth noting that nitrogen-containing heterocycles like imidazoles are a hot topic in modern synthetic chemistry . They are common structural units widely distributed in natural products, pharmaceutics, agrochemicals, and other functional materials . Therefore, the synthesis of such compounds continues to be a focus of research .

Properties

IUPAC Name |

2-ethyl-1-(4-ethylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-11-5-7-12(8-6-11)18(16,17)15-10-9-14-13(15)4-2/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRHLZUVVKQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5549698.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)